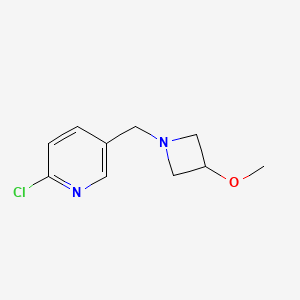

2-Chloro-5-(3-methoxy-azetidin-1-ylmethyl)-pyridine

Número de catálogo B8159997

Peso molecular: 212.67 g/mol

Clave InChI: XVUHPRAZHSOIHQ-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US08481540B2

Procedure details

To a slurry of methoxy azetidine HCL salt (24.2 g, 198 mmol, Eq: 1.00) in 400 mL of methylene chloride was added triethylamine (24.0 g, 33.1 ml, 237 mmol, Eq: 1.2). The precipitate formed went back into solution. Next 6-chloronicotinaldehyde (28 g, 198 mmol, Eq: 1.00) and acetic acid (22.6 ml, 396 mmol, Eq: 2.0) was added. Finally sodium triacetoxyhydroborate (41.9 g, 198 mmol, Eq: 1.00) was added in portions. The first 11 g were added and waited for the chunks to disperse. The second 11 g were then added and an aliquot was checked by TLC. Added the remainder still in portions and continued stirring the slurry. After completion of addition, by TLC, some aldehyde seems to remain so stirring was continued. After another 30 minutes it looked essentially done. Added 400 mL of water and an additional 200 mL of methylene chloride and separated layers. The aqueous phase was made basic with ˜400 mL of 1.0M NaOH and then extracted with 3 times 400 mL of methylene chloride. Concentrated to afford a thick colorless oil. Pumped down to constant weight 28.3 g (67.3%).

Name

methoxy azetidine HCL salt

Quantity

24.2 g

Type

reactant

Reaction Step One

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

Cl.CO[N:4]1[CH2:7][CH2:6][CH2:5]1.C(N(CC)CC)C.[Cl:15][C:16]1[CH:23]=[CH:22][C:19]([CH:20]=O)=[CH:18][N:17]=1.[C:24](O)(=[O:26])C.[Na]>C(Cl)Cl.O>[Cl:15][C:16]1[CH:23]=[CH:22][C:19]([CH2:20][N:4]2[CH2:5][CH:6]([O:26][CH3:24])[CH2:7]2)=[CH:18][N:17]=1 |f:0.1,^1:27|

|

Inputs

Step One

|

Name

|

methoxy azetidine HCL salt

|

|

Quantity

|

24.2 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CON1CCC1

|

|

Name

|

|

|

Quantity

|

33.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

28 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=C(C=O)C=C1

|

|

Name

|

|

|

Quantity

|

22.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Four

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

continued stirring the slurry

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate formed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The first 11 g were added

|

WAIT

|

Type

|

WAIT

|

|

Details

|

waited for the chunks

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to disperse

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The second 11 g were then added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Added the remainder still in portions

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

to remain so stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an additional 200 mL of methylene chloride and separated layers

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 3 times 400 mL of methylene chloride

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a thick colorless oil

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=NC=C(C=C1)CN1CC(C1)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |